An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloropropane
An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2,3-trichloropropane (B165214) (TCP), a significant compound in industrial chemistry. The document details the core synthetic routes, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified design constraints for clarity and accessibility.
Introduction
1,2,3-Trichloropropane (CAS No. 96-18-4), also known as glycerol (B35011) trichlorohydrin, is a synthetic chlorinated hydrocarbon.[1] Historically used as a solvent, paint remover, and cleaning agent, its modern applications are primarily as a chemical intermediate in the production of polymers such as polysulfides and hexafluoropropylene.[1] TCP is also a known byproduct in the manufacturing of other chlorinated compounds, including epichlorohydrin (B41342) and dichloropropene.[1] This guide focuses on the deliberate synthesis of TCP through established chemical routes.
Core Synthesis Pathways
The synthesis of 1,2,3-trichloropropane is primarily achieved through two main pathways: the chlorination of allyl chloride and the reaction of glycerol with a chlorinating agent. A less common route involving the chlorination of dichloropropanols is also reported.
Synthesis from Allyl Chloride
The addition of chlorine to allyl chloride is a primary industrial method for producing 1,2,3-trichloropropane.[1] This transformation can be achieved through different mechanisms, notably free-radical and ionic pathways, depending on the reaction conditions.
A controlled and selective method for the synthesis of 1,2,3-trichloropropane involves the reaction of allyl chloride with sulfuryl chloride in the presence of a catalyst. This method proceeds via an ionic mechanism and can be conducted at moderate temperatures, making it suitable for laboratory-scale synthesis.
Experimental Protocol: Ionic Chlorination of Allyl Chloride
This protocol is a generalized procedure based on patent literature for the liquid-phase chlorination of allyl chloride.
Materials:
-
Allyl chloride
-
Sulfuryl chloride (SO₂Cl₂)
-
Catalyst (e.g., Pyridine or Triphenylphosphine)
-
Anhydrous diethyl ether (or other suitable inert solvent)
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be under a positive pressure of nitrogen.
-
Charging the Flask: In the flask, place allyl chloride and the catalyst. The catalyst concentration can range from 1 to 10,000 ppm. For a laboratory scale, a molar ratio of approximately 1:0.001 of allyl chloride to catalyst can be a starting point. An inert solvent can be used if desired.
-
Reaction Initiation: Gently heat the mixture to a starting temperature of 30-40°C.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature between 30°C and 70°C. Use an ice bath to cool the flask as needed.
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of sulfur dioxide gas. Continue the addition of sulfuryl chloride until the reaction is complete (e.g., as determined by TLC or GC analysis of an aliquot).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude 1,2,3-trichloropropane by fractional distillation under reduced pressure.
-
Quantitative Data for Ionic Chlorination of Allyl Chloride
| Parameter | Value/Range | Reference |
| Reactants | Allyl Chloride, Sulfuryl Chloride | [2] |
| Catalyst | Amines, Phosphines, Phosphine Oxides | [3] |
| Catalyst Conc. | 1 - 10,000 ppm | [3] |
| Temperature | 30 - 70 °C | [2] |
| Pressure | Atmospheric or higher | [2] |
| Phase | Liquid | [2] |
| By-product | Sulfur Dioxide (SO₂) | [2] |
Synthesis from Glycerol
An alternative and increasingly relevant pathway, especially with the rise of biodiesel production which generates crude glycerol as a byproduct, is the conversion of glycerol to 1,2,3-trichloropropane. This is typically achieved by reacting glycerol with a strong chlorinating agent.
A patented method describes the reaction of glycerol with an oxychlorine compound, such as phosphorus oxychloride, in the presence of a tertiary amine.
Experimental Protocol: Synthesis of 1,2,3-Trichloropropane from Glycerol
This protocol is adapted from a Japanese patent (JP2010180135A).[4]
Materials:
-
Glycerol (2.0 g)
-
Toluene (B28343) (15 g)
-
Phosphorus oxychloride (16.6 g)
-
Triethylamine (B128534) (8.4 g)
-
Water
-
Toluene for extraction
Equipment:
-
100 mL flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Charging the Flask: In a 100 mL flask equipped with a reflux condenser, combine glycerol (2.0 g), toluene (15 g), and phosphorus oxychloride (16.6 g).
-
Addition of Amine: At room temperature, add triethylamine (8.4 g) to the mixture.
-
Reaction: Heat the resulting mixture in an oil bath to 80°C and stir for 3 hours.
-
Workup:
-
After the reaction, cool the mixture to room temperature.
-
Add the reaction mixture to 50 g of water and transfer to a separatory funnel.
-
Separate the layers.
-
Extract the aqueous layer twice with 10 g of toluene each time.
-
Combine all the organic layers.
-
-
Isolation and Purification:
-
The combined organic layer, containing 1,2,3-trichloropropane, can be concentrated.
-
Further purification can be achieved by distillation or column chromatography.
-
Quantitative Data for Glycerol Chlorination
| Parameter | Value | Reference |
| Glycerol | 2.0 g | [4] |
| Phosphorus Oxychloride | 16.6 g | [4] |
| Triethylamine | 8.4 g | [4] |
| Solvent | Toluene (15 g) | [4] |
| Temperature | 80 °C | [4] |
| Reaction Time | 3 hours | [4] |
Synthesis from Dichloropropanols
1,2,3-Trichloropropane can also be synthesized from 1,3-dichloro-2-propanol (B29581) or 2,3-dichloro-1-propanol (B139626) by reaction with a strong chlorinating agent like phosphorus pentachloride.[5][6] However, detailed experimental protocols for this specific transformation are less commonly reported in readily accessible literature compared to the allyl chloride and glycerol routes. The reaction would proceed via nucleophilic substitution of the hydroxyl group.
Experimental Workflows and Logical Relationships
The general workflow for the synthesis and purification of 1,2,3-trichloropropane from glycerol is depicted below.
Conclusion
This guide has detailed the primary synthetic pathways to 1,2,3-trichloropropane, with a focus on methods adaptable for research and development settings. The chlorination of allyl chloride, particularly via an ionic mechanism with sulfuryl chloride, and the chlorination of glycerol using phosphorus oxychloride, represent the most viable and documented routes. The provided experimental protocols and quantitative data offer a solid foundation for the practical synthesis of this important chemical intermediate. For any application, appropriate safety precautions must be taken, considering the hazardous nature of the reagents and the toxicity of the product.
References
- 1. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 2. How to Remove TCP from Water | 1, 2, 3 Trichloropropane [aosts.com]
- 3. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS) - Lab Alliance [laballiance.com.my]
- 4. Removing 1,2,3-Trichloropropane from Water & Wastewater | Ecologix Environmental Systems [ecologixsystems.com]
- 5. eurofinsus.com [eurofinsus.com]
- 6. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
